molecular formula C52H78N10O17 B14800068 Imunovir; Delimmun; Groprinosin

Imunovir; Delimmun; Groprinosin

Cat. No.: B14800068
M. Wt: 1115.2 g/mol
InChI Key: CICINYKKPVZUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imunovir, Delimmun, and Groprinosin are brand names for the same synthetic compound, inosine pranobex (C₅₂H₇₈N₁₀O₁₇, CAS 36703-88-5), a purine derivative with immunomodulatory and antiviral properties . The drug enhances T-lymphocyte differentiation, natural killer (NK) cell activity, and macrophage phagocytosis while suppressing viral replication by interfering with RNA transcription . It is approved in multiple countries under different trade names:

  • Imunovir: Widely used in Europe for herpesvirus infections, immunodepression in cancer patients, and HPV-related conditions .
  • Delimmun: Marketed as an HIV adjunct therapy and immunostimulant .
  • Groprinosin: Employed in Eastern Europe for pediatric respiratory infections (e.g., ARVI) and COVID-19 clinical trials .

Properties

Molecular Formula

C52H78N10O17

Molecular Weight

1115.2 g/mol

IUPAC Name

4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol

InChI

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-7,10,15-17H,1H2;3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3

InChI Key

CICINYKKPVZUJZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Pathway

Inosine pranobex is a molecular complex comprising inosine and dimepranol acedoben (a 1:3 molar ratio of acetamidobenzoic acid to dimethylaminoisopropanol). The synthesis involves a multi-step salt formation process:

  • Acetamidobenzoic Acid Preparation :

    • p-Acetamidobenzoic acid is synthesized via acetylation of p-aminobenzoic acid using acetic anhydride under controlled temperatures (40–60°C).
    • The product is crystallized and purified through recrystallization in ethanol.
  • Dimethylaminoisopropanol Synthesis :

    • Dimethylamine reacts with isopropyl glycidyl ether in a nucleophilic ring-opening reaction, yielding dimethylaminoisopropanol.
  • Salt Formation :

    • Equimolar amounts of acetamidobenzoic acid and dimethylaminoisopropanol are dissolved in anhydrous ethanol.
    • The mixture is refluxed at 70°C for 4–6 hours, followed by solvent evaporation under reduced pressure to isolate dimepranol acedoben.
  • Complexation with Inosine :

    • Inosine (C₁₀H₁₂N₄O₅) is combined with dimepranol acedoben in a 1:3 molar ratio in a polar aprotic solvent (e.g., dimethylformamide).
    • The reaction proceeds at room temperature for 24 hours, with continuous stirring to ensure homogeneous complexation.

Critical Parameters :

  • Solvent purity (>99.5%) to prevent byproduct formation.
  • pH maintenance at 6.5–7.5 during salt formation to avoid hydrolysis.

Industrial Production Techniques

Industrial-scale synthesis prioritizes yield optimization and reproducibility:

Parameter Laboratory Scale Industrial Scale
Reaction Volume 1–10 L 500–1,000 L
Temperature Control ±2°C ±0.5°C
Purification Column Chromatography Continuous Crystallization
Yield 65–75% 85–92%
  • Continuous Flow Reactors : Employed for dimepranol acedoben synthesis to enhance heat transfer and reduce reaction time.
  • In-Process Analytics : Near-infrared (NIR) spectroscopy monitors intermediate purity, ensuring compliance with pharmacopeial standards.

Pharmaceutical Formulation Strategies

Powder for Oral Solution

A study by Kafedjiiski et al. (2024) developed a high-dose (1,000 mg/sachet) powder blend using direct dry mixing :

  • Excipients :

    • Mannitol (diluent, 30–40% w/w)
    • Colloidal silicon dioxide (flow enhancer, 1–2%)
    • Sucralose (sweetener, 0.5–1%).
  • Process :

    • Inosine pranobex is sieved (mesh size: 250 μm).
    • Excipients are blended in a twin-shell mixer at 25 rpm for 15 minutes.
    • The mixture is filled into sachets under controlled humidity (<30% RH).

Solubility Profile :

pH Solubility (mg/mL)
1.2 12.8 ± 1.2
6.8 3.4 ± 0.6

Immediate-Release Tablets

Kafedjiiski (2022) optimized tablet formulations via wet granulation :

  • Formula (500 mg Tablet) :

    Component Concentration (%)
    Inosine pranobex 80.0
    Microcrystalline cellulose 12.5
    Povidone K-30 4.0
    Magnesium stearate 1.5
  • Granulation Protocol :

    • Inosine pranobex is blended with microcrystalline cellulose.
    • Povidone K-30 (binder) is dissolved in ethanol (30% v/v) and added gradually.
    • Granules are dried at 50°C (loss on drying: ≤2%) and lubricated.

Dissolution Performance (USP Apparatus II) :

Time (min) % Drug Released
15 45 ± 3
30 78 ± 4
45 95 ± 2

Syrup Formulations

A patented syrup formulation combines inosine pranobex with zinc gluconate:

  • Composition :

    • Inosine pranobex: 50 mg/mL
    • Zinc gluconate: 5 mg/mL
    • Sucrose: 40% w/v
    • Propylene glycol: 10% v/v.
  • Manufacturing Steps :

    • Sucrose is dissolved in purified water at 90°C.
    • The solution is cooled to 40°C, followed by addition of propylene glycol and active ingredients.
    • pH is adjusted to 4.5–5.5 using citric acid.

Analytical Characterization

Spectroscopic Identification

  • FT-IR : Peaks at 1,650 cm⁻¹ (C=O stretch, acetamidobenzoate) and 1,250 cm⁻¹ (C-N stretch, dimethylaminoisopropanol).
  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile-phosphate buffer pH 3.0).

Quality Control and Stability Considerations

  • Stability Studies :

    • Tablets retain >95% potency after 24 months at 25°C/60% RH.
    • Syrups exhibit no precipitation or pH shift when stored at 4–8°C for 12 months.
  • Impurity Profiling :

    Impurity Acceptance Criteria (%)
    Hypoxanthine ≤0.15
    Acetamide ≤0.10

Chemical Reactions Analysis

Types of Reactions: Inosine pranobex undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Inosine pranobex, also known as Immunovir, Delimmun, or Groprinosin, is a synthetic compound with immunomodulatory and antiviral properties. It is composed of inosine and dimepranol acedoben in a 1:3 molar ratio. Since its authorization in 1971, it has been used in European countries to treat viral infections.

Clinical Applications

Inosine pranobex is used to treat various viral infections and diseases . It is commonly used to treat subacute sclerosing panencephalitis (SSPE), a rare measles complication, along with intrathecal interferon therapy . Inosine pranobex has demonstrated a positive influence on selected autoimmune conditions such as systemic lupus erythematosus (SLE), alopecia areata, and Sjögren's syndrome .

Clinical applications of Inosine Pranobex:

  • Herpes simplex virus
  • Human papillomavirus
  • Acute respiratory infections

In clinical trials, inosine pranobex has shown effectiveness in treating genital and labial herpes simplex and SSPE . It has also shown some effect against influenza . Inosine pranobex is also used in immunocompromised patients to combat microbial infections . Supplementation of conventional treatment with inosine pranobex increased the success rate from 41% to 94% in patients with genital warts .

Immunomodulatory Effects

Inosine pranobex has several immunomodulatory effects, including inducing T-lymphocyte differentiation, augmenting macrophage and natural killer (NK) cell functions, and stimulating IL-2 production . It modulates T lymphocyte and natural killer cell cytotoxicity, T8 suppressor and T4 helper cell functions, and also increases the number of IgG and complement surface markers . Inosine pranobex increases cytokine IL-1 production and enhances IL-2 production, upregulating the expression of the IL-2 receptor in vitro . It also significantly increases endogenous IFN -γ secretion and decreases the IL-4 production in vivo .

In patients with herpes virus infection, higher lymphocyte transformation was observed in treated individuals than in the control group . In patients with autoimmune diseases, inosine pranobex was found to increase the number of active T-cell rosettes and enhanced responses to mitogen activation .

Research Applications

Inosine pranobex has a wide range of scientific research applications:

  • Chemistry Used as a model compound for studying nucleoside analogs and their reactions.
  • Biology Investigated for its effects on cellular metabolism and immune response modulation.
  • Medicine Widely used in the treatment of viral infections.
  • Industry Utilized in the pharmaceutical industry for the production of antiviral medications.

Pharmacokinetics

Mechanism of Action

Inosine pranobex exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Table 1: Comparative Overview of Imunovir, Delimmun, and Groprinosin
Parameter Imunovir Delimmun Groprinosin
Indications Herpes, HPV, immunodepression (cancer) HIV adjunct, immunostimulation Pediatric ARVI, COVID-19 trials
Dosage 100 mg/kg/day (max 3–4 g/day) 50–100 mg/kg/day 50 mg/kg/day for 2 months
Manufacturer Not explicitly stated (EU markets) Gedeon Richter Polska Gedeon Richter Polska/Themis Medicare
Key Clinical Studies 64% immunorestoration in cancer patients IL-2 stimulation in HIV 50% ARVI reduction in children
Safety Profile Contraindicated in gout, hyperuricemia Similar to Imunovir Well-tolerated in pediatric use
Detailed Clinical Findings

Imunovir:

  • Demonstrated efficacy in restoring immunity in 64% of radiotherapy-treated cancer patients vs. 23% in placebo groups .
  • Reduced postoperative sepsis (P < 0.05) and mortality (P < 0.05) in surgical patients .

Delimmun :

  • Enhances IL-2 production and T-cell differentiation, critical for managing HIV-associated immunosuppression .

Groprinosin:

  • Reduced ARVI incidence by 50% in children aged 3–6 years during a 2-month prophylaxis trial .
Controversies and Criticisms
  • However, over 300 peer-reviewed studies support its immunomodulatory effects .
  • COVID-19 Trials: Groprinosin’s role in COVID-19 remains investigational, requiring further validation .

Q & A

Basic Research Questions

Q. What are the primary immunomodulatory mechanisms of Inosine pranobex (Imunovir/Delimmun/Groprinosin), and how can these be experimentally validated?

  • Answer : Inosine pranobex enhances immune function through T-lymphocyte differentiation, macrophage activation, and stimulation of IL-2 production . To validate these mechanisms, researchers can use in vitro assays (e.g., flow cytometry for T-cell subsets) and in vivo models (e.g., viral challenge studies in immunosuppressed mice). For IL-2 quantification, ELISA or multiplex cytokine panels are recommended. Confounding factors like baseline immune status must be controlled using stratification in clinical trials .

Q. How do pharmacokinetic properties of Inosine pranobex influence dosing regimens in clinical research?

  • Answer : Inosine pranobex is rapidly absorbed (≥90% bioavailability) with peak plasma concentrations at 1–3 hours post-administration . Its metabolites, including uric acid, accumulate linearly with dose. Researchers should design trials with staggered dosing (e.g., 4 g/day divided into 4 doses) to avoid saturation effects. Pharmacokinetic studies in humans show that urine excretion accounts for 85% of PacBA metabolites, necessitating renal function monitoring in long-term studies .

Q. What are the key considerations for selecting animal models to study Inosine pranobex’s antiviral efficacy?

  • Answer : Non-human primates (NHPs) are preferred for tissue distribution studies due to similarities in metabolic pathways (e.g., renal and hepatic excretion patterns) . For viral challenge models, murine herpesvirus or measles models are relevant for studying subacute sclerosing panencephalitis (SSPE) . Researchers must account for species-specific differences in purine metabolism to avoid misinterpretation of uric acid levels .

Advanced Research Questions

Q. How can contradictory data on Inosine pranobex’s efficacy in HIV-associated immunosuppression be reconciled?

  • Answer : Discrepancies arise from variations in trial design, such as differences in patient populations (e.g., baseline CD4+ counts) and outcome measures (e.g., viral load vs. immune cell counts). A meta-analysis using the PICOS framework (Population: HIV patients; Intervention: Inosine pranobex; Comparator: Placebo; Outcomes: CD4+/CD8+ ratios; Study type: RCTs) can identify confounding variables. Sensitivity analysis should assess the impact of dosing duration and co-administered antiretrovirals .

Q. What methodological approaches are optimal for evaluating long-term immunomodulatory effects in chronic viral infections?

  • Answer : Longitudinal cohort studies with repeated immune profiling (e.g., monthly flow cytometry for T-cell subsets) are critical. Researchers should incorporate biomarkers like serum IL-2 and interferon-γ levels to track immune restoration. For SSPE, combine intrathecal interferon therapy with Inosine pranobex and use MRI to monitor CNS inflammation . Statistical models like mixed-effects regression can account for inter-individual variability .

Q. How do drug-drug interactions between Inosine pranobex and immunosuppressants (e.g., AZT) affect clinical outcomes?

  • Answer : Inosine pranobex may antagonize AZT by enhancing purine salvage pathways, reducing AZT’s incorporation into viral DNA. In vitro co-culture experiments (e.g., HIV-infected T-cells treated with both drugs) can quantify synergistic or antagonistic effects. Clinically, researchers should monitor viral load and lymphocyte counts in patients on combination therapy, using factorial RCT designs to isolate interaction effects .

Q. What experimental strategies address the challenge of uric acid elevation during prolonged Inosine pranobex use?

  • Answer : Prophylactic allopurinol or rasburicase can mitigate hyperuricemia in preclinical models. In human trials, stratify patients by baseline renal function and incorporate uric acid monitoring at biweekly intervals. Pharmacodynamic modeling can correlate dose adjustments with uric acid levels while maintaining antiviral efficacy .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results from in vitro versus in vivo studies of Inosine pranobex’s antiviral activity?

  • Answer : In vitro studies often overestimate potency due to controlled conditions (e.g., lack of immune cell interactions). Use translational frameworks like the "Three Pillars of Antiviral Efficacy" (cell culture, animal models, clinical data) to validate findings. For example, if in vitro data show viral RNA inhibition but in vivo results are neutral, assess host immune recruitment using transcriptomics .

Q. What statistical methods are recommended for assessing immune restoration in heterogeneous patient populations?

  • Answer : Cluster analysis (e.g., k-means clustering) can subgroup patients by immune recovery trajectories. Machine learning approaches (e.g., random forests) may identify predictors of response, such as baseline NK cell activity or HLA haplotypes. For small sample sizes, Bayesian hierarchical models improve power by borrowing strength across subgroups .

Tables for Key Data Reference

Parameter Inosine Pranobex (Human) Animal Models Methodological Considerations
Bioavailability ≥90% 94–100% (Monkeys) Species-specific purine metabolism
Peak Plasma Concentration 3.7 µg/mL (DIP), 9.4 µg/mL (PacBA) N/ATime-staggered sampling in PK studies
Major Metabolites Uric acid, DIP N-oxide Xanthine, Hypoxanthine Monitor renal function in long-term trials

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.